molecular formula C8H8N2OS B1290762 3-Carbamothioylbenzamide CAS No. 106748-25-8

3-Carbamothioylbenzamide

Cat. No. B1290762
CAS RN: 106748-25-8
M. Wt: 180.23 g/mol
InChI Key: AXBNWHYKWSFNQK-UHFFFAOYSA-N
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Description

3-Carbamothioylbenzamide, also known as CMB, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of benzamide and contains a carbamothioyl group. CMB has a variety of biochemical and physiological effects, which makes it an attractive compound for lab experiments.

Scientific Research Applications

Anticancer Applications

A study by Gaikwad (2017) highlights the synthesis of novel thiazolidinone derivatives using 3-Carbamothioylbenzamide, which showed promising anticancer activity against breast and cervical cancer cell lines. The research utilized an eco-friendly synthetic route and identified derivatives with potential activity, suggesting further optimization could lead to the development of new anticancer drugs (Gaikwad, 2017).

Inhibition of Enzymatic Activity

Research into the inhibition of cholinesterase activity by DEET (N,N-Diethyl-3-methylbenzamide) demonstrates the broader implications of carbamothioyl compounds in modulating enzyme activity. Although this study focuses on DEET, the mechanism through which these compounds interact with enzymes could provide insights into the potential applications of this compound in similar contexts (Corbel et al., 2009).

Structural Chemistry

Zong and Wang (2009) synthesized and determined the crystal structure of a compound related to this compound, providing valuable data for understanding the molecular geometry and interactions of similar compounds. This research contributes to the field of structural chemistry by offering insights into how the structural attributes of carbamothioyl compounds affect their chemical behavior and potential applications (Zong & Wang, 2009).

Mechanism of Action

Mode of Action

Without specific information on the targets of 3-Carbamothioylbenzamide, it’s challenging to provide a detailed explanation of its mode of action. Many similar compounds interact with their targets by binding to active sites, altering the target’s conformation, and modulating its activity .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound. It’s plausible that the compound could induce changes at the cellular level, potentially influencing cell signaling, metabolism, or other cellular processes .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH of the local environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other molecules .

Biochemical Analysis

Biochemical Properties

3-Carbamothioylbenzamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. This interaction can inhibit or activate the proteases, depending on the specific conditions and concentrations involved . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . This degradation can lead to changes in its biological activity and efficacy. Long-term studies in vivo have also indicated that this compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as promoting cell growth and survival . At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of carefully determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics and endogenous compounds . This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific carrier proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

properties

IUPAC Name

3-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNWHYKWSFNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632457
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106748-25-8
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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